molecular formula C14H16OS B14622136 2-(Phenylsulfanyl)cyclooct-2-en-1-one CAS No. 56631-64-2

2-(Phenylsulfanyl)cyclooct-2-en-1-one

Cat. No.: B14622136
CAS No.: 56631-64-2
M. Wt: 232.34 g/mol
InChI Key: HSLRZMGAHMXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylsulfanyl)cyclooct-2-en-1-one is an organic compound with the molecular formula C14H18OS It features a cyclooctene ring substituted with a phenylsulfanyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)cyclooct-2-en-1-one typically involves the reaction of cyclooct-2-en-1-one with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)cyclooct-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 2-(Phenylsulfonyl)cyclooct-2-en-1-one.

    Reduction: Formation of 2-(Phenylsulfanyl)cyclooct-2-en-1-ol.

    Substitution: Formation of substituted cyclooct-2-en-1-one derivatives.

Scientific Research Applications

2-(Phenylsulfanyl)cyclooct-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)cyclooct-2-en-1-one involves interactions with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the ketone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfonyl)cyclooct-2-en-1-one
  • 2-(Phenylsulfanyl)cyclohexanone
  • 4-(Phenylsulfanyl)cyclohexanone

Uniqueness

2-(Phenylsulfanyl)cyclooct-2-en-1-one is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

56631-64-2

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

2-phenylsulfanylcyclooct-2-en-1-one

InChI

InChI=1S/C14H16OS/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,11H,1-2,6-7,10H2

InChI Key

HSLRZMGAHMXOJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(C(=O)CC1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.